molecular formula C8H3BrFN3 B11868011 5-Bromo-3-fluoro-1H-indazole-4-carbonitrile

5-Bromo-3-fluoro-1H-indazole-4-carbonitrile

Cat. No.: B11868011
M. Wt: 240.03 g/mol
InChI Key: ITIZOJJNQQWPCI-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-1H-indazole-4-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoro-1H-indazole-4-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-3-fluoroaniline and 4-cyanobenzaldehyde.

    Cyclization Reaction: The key step involves the cyclization of the starting materials to form the indazole ring. This is usually achieved through a condensation reaction under acidic or basic conditions.

    Bromination and Fluorination:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoro-1H-indazole-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions include various substituted indazole derivatives, which can be further explored for their biological activities.

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-1H-indazole-4-carbonitrile involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-fluoro-1H-indazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the cyano group, enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C8H3BrFN3

Molecular Weight

240.03 g/mol

IUPAC Name

5-bromo-3-fluoro-2H-indazole-4-carbonitrile

InChI

InChI=1S/C8H3BrFN3/c9-5-1-2-6-7(4(5)3-11)8(10)13-12-6/h1-2H,(H,12,13)

InChI Key

ITIZOJJNQQWPCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=C2C(=C1Br)C#N)F

Origin of Product

United States

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